
2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate
Vue d'ensemble
Description
“2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate” is a chemical compound with the molecular formula C11H7ClF3NO2S . It has a molecular weight of 309.69 . This compound is used extensively in scientific research for its unique properties and wide range of applications.
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H7ClF3NO2S/c12-8-6-3-1-2-4-7 (6)19-9 (8)16-10 (17)18-5-11 (13,14)15/h1-4H,5H2, (H,16,17) . This code provides a detailed description of the molecule’s structure, including the arrangement of atoms and bonds.Physical And Chemical Properties Analysis
This compound is a powder . The storage temperature is room temperature . Unfortunately, the boiling point is not specified .Applications De Recherche Scientifique
Antipathogenic Activity : Thiourea derivatives, including those related to the 2,2,2-trifluoroethyl compound, have shown promising antipathogenic activity. They have been tested for their interaction with bacterial cells and demonstrated significant effects, especially against strains like Pseudomonas aeruginosa and Staphylococcus aureus, which are known for their ability to grow in biofilms. This suggests potential applications in developing novel antimicrobial agents with antibiofilm properties (Limban, Marutescu, & Chifiriuc, 2011).
Electroluminescent Properties : Studies have been conducted on star-shaped single-polymer systems, which include components related to the 2,2,2-trifluoroethyl compound, for applications in electroluminescence. These systems demonstrate potential for achieving saturated white emission, indicating their suitability for use in display technologies (Liu et al., 2016).
Synthesis of Novel Compounds : Research has focused on the synthesis of oxadiazoles, thiadiazoles, and triazoles derived from benzo[b]thiophene, demonstrating the chemical versatility of compounds structurally related to 2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate. These compounds have applications in various chemical processes (Sharba, Al-Bayati, Aouad, & Rezki, 2005).
Agricultural Applications : Related compounds have been used in the development of nanoparticles for sustained release of agricultural fungicides. This application demonstrates the potential of these compounds in enhancing the effectiveness and reducing the environmental impact of agricultural chemicals (Campos et al., 2015).
Material Science : The compound and its derivatives have been used in synthesizing novel copolymers, exploring their electrochromic properties, and potential applications in material science, such as in the creation of smart materials and sensors (Aydın & Kaya, 2013).
Apoptosis Inducers and Anticancer Agents : Certain derivatives have been identified as novel apoptosis inducers and potential anticancer agents. They have shown activity against breast and colorectal cancer cell lines, indicating their potential in cancer treatment (Zhang et al., 2005).
Polymer Synthesis : The compound has been used in the synthesis of novel arylene ether polymers with high glass-transition temperatures and good solubility in various organic solvents, indicating their potential in high-performance material applications (Huang et al., 2007).
Propriétés
IUPAC Name |
2,2,2-trifluoroethyl N-(3-chloro-1-benzothiophen-2-yl)carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7ClF3NO2S/c12-8-6-3-1-2-4-7(6)19-9(8)16-10(17)18-5-11(13,14)15/h1-4H,5H2,(H,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMHCLVKHPLSXKA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(S2)NC(=O)OCC(F)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Methyl 4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methoxy]benzoate](/img/structure/B1523297.png)
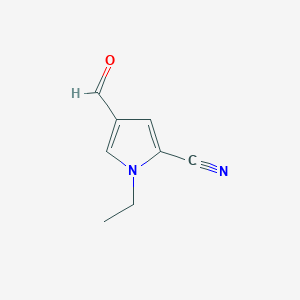

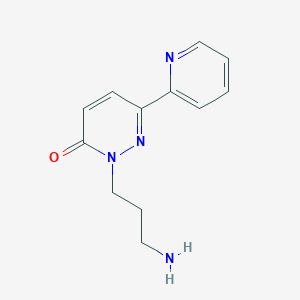


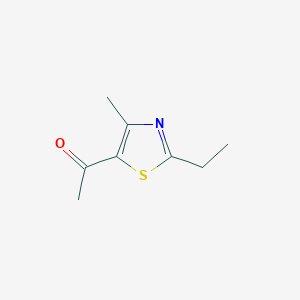



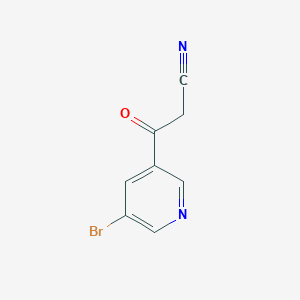
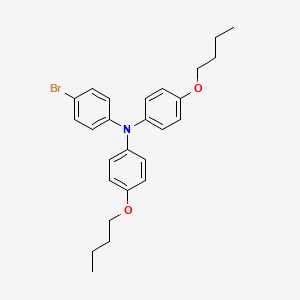
![3-Ethyl-[1,2]oxazolo[5,4-b]pyridine-5-carboxylic acid](/img/structure/B1523316.png)
![5-Acetylamino-6-amino-3-methyluracil-[13C4,15N3] (AAMU)](/img/structure/B1523319.png)